(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride
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Scientific Research Applications
Activation of Hydroxyl Groups
(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride can be used in the activation of hydroxyl groups towards nucleophilic substitution. This process is crucial in creating various functional derivatives. For example, reactions with methanesulfonyl chloride lead to the production of various cyclic compounds, showcasing its versatility in organic synthesis (Khoroshunova et al., 2021).
Electrochemical Applications
In electrochemistry, methanesulfonyl chloride forms a room-temperature ionic liquid with aluminum chloride. This combination has been studied for its potential in energy storage applications, such as in the reversible intercalation of sodium into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).
Enzymatic Reactions
Methanesulfonyl fluoride, a related compound, is known to be an oxydiaphoric inhibitor of acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, demonstrating its use in studying enzyme dynamics and inhibition (Kitz & Wilson, 1963).
Protective and Activating Groups in Amine Synthesis
The use of derivatives like 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as sulfonating agents for amines shows its application in amine synthesis. These compounds can be used to protect and activate amines, which is important in the synthesis of complex organic molecules (Sakamoto et al., 2006).
Redox Chemistry and Isomerization
In redox chemistry, the one-electron reduction of methanesulfonyl chloride leads to the formation of sulfonyl radicals. These radicals play a role in various chemical transformations, including the cis-trans isomerization of unsaturated fatty acids (Tamba et al., 2007).
properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O3S/c9-15(12,13)5-6-7(8(6,10)11)1-3-14-4-2-7/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHCWJMTZOIOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(C2(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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